molecular formula C13H14ClNO5 B10817625 (3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid

(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid

Katalognummer B10817625
Molekulargewicht: 299.70 g/mol
InChI-Schlüssel: ZFAIHGMUJXZHDW-ISROVCFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp . The bioactivity-guided examination of this cyanobacterium has led to the isolation of Leptazoline A along with other related compounds . The synthetic routes and industrial production methods for Leptazoline A are still under research and development, with ongoing studies focusing on optimizing the extraction and synthesis processes.

Analyse Chemischer Reaktionen

Leptazoline A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of Leptazoline A, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Leptazoline A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology, Leptazoline A is investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Wirkmechanismus

The mechanism of action of Leptazoline A involves its interaction with specific molecular targets and pathways within cells . While the exact molecular targets and pathways are still being elucidated, it is believed that Leptazoline A exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein function, and cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Leptazoline A is part of a family of compounds that includes Leptazoline B, Leptazoline C, and Leptazoline D . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. For example, Leptazoline B has a different chemical formula and exhibits distinct biological properties compared to Leptazoline A . The uniqueness of Leptazoline A lies in its specific chemical structure and the particular biological activities it exhibits, which may differ from those of its related compounds.

Eigenschaften

Molekularformel

C13H14ClNO5

Molekulargewicht

299.70 g/mol

IUPAC-Name

(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m0/s1

InChI-Schlüssel

ZFAIHGMUJXZHDW-ISROVCFRSA-N

Isomerische SMILES

C[C@H]1[C@@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@@H](CC(=O)O)O

Kanonische SMILES

CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.